molecular formula C7H4Br2N2 B1321706 5,7-Dibromo-1H-indazole CAS No. 50477-28-6

5,7-Dibromo-1H-indazole

Cat. No.: B1321706
CAS No.: 50477-28-6
M. Wt: 275.93 g/mol
InChI Key: SBDPXXDRYPLLKE-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s molecular formula is C7H4Br2N2, and it features two bromine atoms at the 5 and 7 positions on the indazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized bromination processes to ensure high yield and purity, possibly using continuous flow reactors to manage the exothermic nature of bromination reactions.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Major Products: The major products formed depend on the specific reactions. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

5,7-Dibromo-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1H-indazole is not well-documented. like other indazole derivatives, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 7-Bromo-1H-indazole
  • 1H-indazole

Comparison: 5,7-Dibromo-1H-indazole is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological activity compared to mono-brominated or non-brominated indazoles. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,7-dibromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPXXDRYPLLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605309
Record name 5,7-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50477-28-6
Record name 5,7-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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